biperiden

Muscarinic receptor pharmacology Receptor subtype selectivity Antiparkinsonian drug profiling

Biperiden is a synthetic tertiary amine anticholinergic agent classified as an antiparkinsonian drug (ATC code N04AA02) that acts as a competitive muscarinic acetylcholine receptor (mAChR) antagonist with demonstrated selectivity for the M1 receptor subtype. It is indicated for the symptomatic treatment of parkinsonism (idiopathic, postencephalitic, and arteriosclerotic) and for the alleviation of neuroleptic-induced extrapyramidal side effects (EPS), including acute dystonia, akathisia, and parkinsonism.

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
Cat. No. B1232200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebiperiden
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20?,21?/m1/s1
InChIKeyYSXKPIUOCJLQIE-BDWAOYLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biperiden (Akineton) Procurement Guide: An M1-Selective Anticholinergic for Parkinsonism and Extrapyramidal Symptoms


Biperiden is a synthetic tertiary amine anticholinergic agent classified as an antiparkinsonian drug (ATC code N04AA02) that acts as a competitive muscarinic acetylcholine receptor (mAChR) antagonist with demonstrated selectivity for the M1 receptor subtype [1]. It is indicated for the symptomatic treatment of parkinsonism (idiopathic, postencephalitic, and arteriosclerotic) and for the alleviation of neuroleptic-induced extrapyramidal side effects (EPS), including acute dystonia, akathisia, and parkinsonism [2]. Biperiden is available as oral tablets (2 mg) and as an injectable solution (5 mg/mL for IM/IV administration), with a terminal elimination half-life of approximately 18–24 hours in young healthy adults, extending to ~30–39 hours in geriatric patients at steady-state [2].

Why In-Class Anticholinergic Substitution Is Not Straightforward: Biperiden's Differentiated Pharmacological Signature


Although biperiden, trihexyphenidyl, benztropine, procyclidine, and bornaprine all belong to the anticholinergic antiparkinsonian class, they exhibit fundamentally different muscarinic receptor subtype selectivity profiles, binding kinetics, tissue distribution patterns, and elimination half-lives that preclude simple therapeutic interchange [1]. Of particular consequence, biperiden is the only antiparkinsonian anticholinergic identified as genuinely M1-subtype-selective among all comparator drugs tested at the five cloned human muscarinic receptors [2], while its binding to the cardiac-predominant M2 receptor is markedly weaker, yielding a cardiac safety advantage predicted by independent investigators [3]. Furthermore, biperiden exhibits partially irreversible binding to brain muscarinic receptors—a property not shared by trihexyphenidyl—resulting in a longer duration of central action that is disproportionate to its plasma pharmacokinetics [4]. These pharmacodynamic differences mean that selecting biperiden over a class alternative is not merely a matter of potency but a deliberate choice driven by receptor pharmacology, cardiac tolerability, and duration of action requirements.

Quantitative Differentiation Evidence for Biperiden Versus Its Closest Anticholinergic Comparators


Biperiden Is the Only M1-Selective Antiparkinsonian Anticholinergic at Cloned Human Receptors: Direct Kd Comparison

At the five cloned human muscarinic receptor subtypes (m1–m5) expressed in CHO cells, biperiden was the only antiparkinsonian anticholinergic drug that demonstrated genuine M1 selectivity [1]. Biperiden exhibits a 13.1-fold higher affinity for M1 (Kd = 0.48 nM) over M2 (Kd = 6.3 nM), whereas trihexyphenidyl shows only a 4.4-fold M1 preference (M1 Kd = 1.6 nM; M2 Kd = 7.0 nM) and benztropine, despite its sub-nanomolar M1 affinity (Kd = 0.231 nM), displays broad high-affinity binding across all subtypes with only a 6.1-fold M1/M2 ratio (M2 Kd = 1.4 nM, M3 Kd = 1.1 nM, M4 Kd = 1.1 nM) [2]. The non-selective radioligand QNB served as a control (Kd range 0.027–0.088 nM across subtypes) [1]. The selectivity pattern across all five subtypes further distinguishes biperiden: Kd values of 0.48 (M1), 2.4 (M4), 3.9 (M3), 6.3 (M2), and 6.3 nM (M5), showing a clear rank-order preference absent in other antiparkinsonian agents [2].

Muscarinic receptor pharmacology Receptor subtype selectivity Antiparkinsonian drug profiling

Functional M1/Cardiac M2 Selectivity of (+)-Biperiden Surpasses Pirenzepine by a Factor of 2.4

In functional tissue preparations, (+)-biperiden discriminated between M1 receptors (rabbit vas deferens, pA2 = 9.07) and cardiac M2α receptors (rat left atrium, pA2 = 7.25) with a selectivity factor of 66, which is 2.4-fold greater than the selectivity demonstrated by pirenzepine (factor 28), the prototypical M1-selective antagonist [1]. By contrast, the (−)-enantiomer displayed low and nearly indistinguishable affinity across all subtypes (pA2 range 5.59–6.38), confirming that the selectivity resides predominantly in the (+)-isomer [1]. The intermediate affinity at ileal M2β receptors (pA2 = 8.27) yields an M1/ileal M2β factor of ~6.3 and an ileal M2β/cardiac M2α discrimination factor of ~10, comparable to 4-DAMP (factor 9) [1]. This makes (+)-biperiden one of the most M1-/cardiac M2α-selective antimuscarinic drugs available [2].

Functional receptor selectivity Cardiac safety pharmacology Muscarinic receptor subtype discrimination

Partially Irreversible Brain Receptor Binding Distinguishes Biperiden from Trihexyphenidyl and Explains Prolonged Central Duration

In a direct comparison using rat brain muscarinic receptor preparations, biperiden and trihexyphenidyl exhibited similar Ki values for the muscarinic receptor, yet their binding mechanisms differed fundamentally [1]. In Scatchard analysis, trihexyphenidyl competed with [3H]QNB in a fully competitive manner (increased Kd, unchanged Bmax), indicating completely reversible binding. In contrast, biperiden significantly decreased the Bmax value for [3H]QNB binding, consistent with a partially irreversible binding mode [1]. In a receptor inactivation exchange assay, trihexyphenidyl binding was completely exchanged by [3H]QNB, whereas biperiden decreased exchangeable [3H]QNB binding in a dose-dependent manner (0.1–100 nM) [1]. This mechanistic difference corresponded to a divergent time course of central effects: trihexyphenidyl-induced amnesia was transient, while biperiden-induced amnesia was long-lasting, despite both drugs (0.1–10 mg/kg, s.c.) producing dose-dependent amnesic effects in passive avoidance tasks [1].

Receptor binding kinetics Drug-receptor residence time Amnesic effect duration

Biperiden Exhibits 5- to 10-Fold Higher Binding Affinity in Brain vs Peripheral Tissues, Unlike Non-Selective Atropine

When binding profiles were compared across rat brain cortical tissue, heart, and lung, biperiden and pirenzepine both demonstrated 5- to 10-fold lower affinity in peripheral tissues (heart and lung) than in brain, whereas atropine showed only small divergences in binding across the different tissues [1]. In the brain cortical binding assay, biperiden was the most potent inhibitor of [3H]QNB binding among all antiparkinsonian drugs tested, with an IC50 of 0.0084 μM, compared to procyclidine at 0.07 μM (an 8.3-fold difference) and atropine at 0.22 μM (a 26-fold difference) [1]. Additionally, unlike most other antiparkinsonian anticholinergics whose inhibition curves yielded linear Hill plots with coefficients close to unity, biperiden and pirenzepine exhibited distinct binding profiles with non-parallel inhibition curves, further supporting their unique receptor interaction characteristics [1].

Tissue selectivity Central vs peripheral anticholinergic Brain-to-periphery binding ratio

Elimination Half-Life of 18–24 Hours Enables Once- or Twice-Daily Dosing vs Trihexyphenidyl's 3–4 Hour Half-Life

Biperiden exhibits an elimination half-life of approximately 18.4 hours following oral administration in young healthy volunteers, and approximately 24 hours after a 4 mg intravenous dose [1]. At steady-state, the plasma elimination half-life is 25 ± 9 h in young volunteers and extends to 39 ± 12 h in geriatric patients [2]. In contrast, trihexyphenidyl has a markedly shorter elimination half-life of 3.3–4.1 hours, with a duration of action of 6–12 hours per single dose that is dose-dependent [3]. Benztropine has an intermediate half-life of 12–24 hours [4]. The approximately 5-fold longer half-life of biperiden compared to trihexyphenidyl translates into a clinically meaningful difference in dosing frequency: biperiden can be administered once or twice daily, whereas trihexyphenidyl typically requires three to four times daily dosing to maintain therapeutic plasma concentrations [2][3]. Additionally, biperiden's oral bioavailability is approximately 30% due to extensive first-pass metabolism, with peak plasma concentrations of 4–7 ng/mL attained 1–2 hours after a 4 mg oral dose [2].

Pharmacokinetics Elimination half-life Dosing regimen optimization

Independent Clinical Recommendation: Biperiden Identified as Preferred Antimuscarinic to Avoid Cardiac Effects

In a comparative in vitro study of seven antimuscarinic compounds (including biperiden, scopolamine, procyclidine, benztropine, and trihexyphenidyl) tested in radioligand binding assays against human brain M1 receptors and human heart M2 receptors, the authors concluded that although several compounds showed statistically significant M1/M2 selectivity in the binding assays, 'it is likely that in clinical practice biperiden would be the drug of choice to avoid any antimuscarinic effects on the heart' [1]. This recommendation was based on the quantitative binding selectivity data combined with an assessment of the clinical implications of cardiac M2 receptor blockade. A subsequent review confirmed this selectivity gradient, noting that the antiparkinsonian anticholinergics ranged 'from the totally nonselective methixen to the highly M1-selective biperiden,' and that sinus arrhythmia measurements in psychiatric patients treated with different antiparkinsonian anticholinergics supported the clinical relevance of this selectivity ranking [2]. Additionally, biperiden's peripheral anticholinergic effect is described as 'low in comparison to atropine' in official product documentation [3].

Cardiac safety Clinical selectivity Antimuscarinic risk stratification

Evidence-Based Application Scenarios for Biperiden in Research and Clinical Procurement


Parkinson's Disease with Prominent Rigidity in Patients with Cardiovascular Comorbidities

Biperiden's M1-selective binding profile (Kd M1 = 0.48 nM vs M2 = 6.3 nM; 13.1-fold selectivity) [1] and the independent clinical recommendation identifying it as the preferred antimuscarinic to avoid cardiac effects [2] make it particularly suitable for Parkinson's disease patients exhibiting significant rigidity (for which animal studies and clinical assessments indicate biperiden may be more effective than bornaprine) who also have concurrent cardiovascular conditions. The 18–24 hour elimination half-life supports once- or twice-daily dosing, facilitating adherence in elderly Parkinson's populations [3].

Management of Neuroleptic-Induced Extrapyramidal Side Effects in Psychiatric Patients Requiring Cardiac Safety Monitoring

In psychiatric patients receiving antipsychotic therapy who develop EPS (parkinsonism, acute dystonia, akathisia), biperiden offers the advantage of high M1/M2 selectivity (functional factor of 66 for (+)-biperiden vs cardiac M2α) [4] combined with partially irreversible brain receptor binding that prolongs its central duration of action beyond what would be predicted from plasma pharmacokinetics alone [5]. This is particularly relevant when antipsychotic polypharmacy raises concerns about cumulative cardiac anticholinergic burden. The availability of both oral (2 mg tablets) and parenteral (5 mg/mL IM/IV) formulations further supports flexible management of acute dystonic reactions and ongoing EPS prophylaxis [3].

Research Tool for Muscarinic M1 Receptor Subtype Pharmacology and Functional Selectivity Studies

Biperiden is a validated pharmacological probe for M1 receptor studies due to its unique selectivity profile. With a 66-fold discrimination between M1 and cardiac M2α receptors in functional assays—surpassing the prototypical M1 antagonist pirenzepine (factor 28) by 2.4-fold [4]—and its distinct partially irreversible binding mechanism that can be exploited for receptor inactivation experiments [5], biperiden serves as a more refined tool than non-selective antagonists. The availability of pure enantiomers further enables stereospecific investigation of muscarinic receptor subtype function, as the selectivity resides predominantly in the (+)-isomer (pA2 M1 = 9.07) while the (−)-isomer is essentially non-selective (pA2 range 5.59–6.38) [4]. Additionally, biperiden's 5- to 10-fold brain-over-periphery binding preference [6] makes it suitable for studies requiring central muscarinic blockade with minimized peripheral confounds.

Investigational Use as an Anticonvulsant Against Organophosphate Nerve Agents

Biperiden belongs to a group of antiparkinsonian anticholinergic drugs (including benactyzine, caramiphen, procyclidine, and trihexyphenidyl) that possess both anticholinergic and antiglutamatergic properties, making them candidates for anticonvulsant countermeasures against nerve agent-induced seizures [7]. Preclinical studies have demonstrated that biperiden crosses the blood-brain barrier effectively, with brain-to-blood unbound concentration ratios (Kpf) ranging from 30 to 75 across brain regions, and achieves maximal cortical and brainstem concentrations at 30 minutes post-intramuscular administration that are 2.3 and 1.7 times greater than concurrent plasma concentrations, respectively [8][9]. Its partially irreversible receptor binding kinetics [5] may contribute to sustained central anticonvulsant efficacy, a property being evaluated in ongoing clinical trials for post-traumatic epilepsy prevention (ClinicalTrials.gov) [10].

Quote Request

Request a Quote for biperiden

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.